Celacinnine
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Overview
Description
Celacinnine is a spermidine alkaloid that is isolated from Maytenus heterophylla and Maytenus senegalensis. It has a role as a plant metabolite. It is a spermidine alkaloid, a lactam, an enamide, a secondary carboxamide and a tertiary carboxamide.
Scientific Research Applications
Anti-Inflammatory Applications
Celacinnine has been identified as a promising compound in the treatment of acute skin inflammation. A study employing a network pharmacology-based approach to explore novel traditional Chinese medicine formulas for treating acute skin inflammation highlighted Celacinnine. The compound was found to interact with the zinc-binding site of Matrix metalloproteinase-9 (MMP-9), an enzyme playing a crucial role in acute skin inflammation. Celacinnine, along with other compounds, showed potential in inhibiting MMP-9, suggesting a novel approach to treating skin inflammation without the side effects associated with long-term use of conventional treatments like tetracycline (Tang, Huang, Lee, & Chen, 2017).
Pharmacological Research
In pharmacological research, Celacinnine has been explored for its effects on human cervical cancer cells. A study employing ion-trap gas chromatography-mass spectrometry-based metabolic profiling investigated the metabolic modifications induced by Celacinnine treatment in human cervical cancer cells. This research aimed to uncover the pharmacological mechanisms of Celacinnine, contributing to the development of anticancer drugs with promising prospects (Hu, Qi, Liu, Fan, & Chai, 2013).
Chemical Synthesis Studies
Celacinnine has also been a subject of interest in chemical synthesis studies. Research focused on the synthesis of macrocyclic spermidine alkaloids, including Celacinnine, employed sequential ring expansions of smaller lactam rings. This research contributes to the understanding of Celacinnine's structural composition and offers insights into synthesizing similar compounds for various pharmacological applications (Wasserman, Matsuyama, & Robinson, 2002).
Quantitative Analysis in Traditional Medicine
Another study developed a simple and sensitive HPLC method for the simultaneous quantification of macrocyclic spermidine alkaloids, including Celacinnine, in different parts of the Tripterygium wilfordii plant. This research is significant for the standardization and quality control of traditional Chinese medicines containing Celacinnine, ensuring their safe and effective use (Zhang, Xu, Jiang, & Liu, 2022).
properties
CAS RN |
53938-05-9 |
---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S)-2-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridecan-4-one |
InChI |
InChI=1S/C25H31N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-16-7-8-18-28(19-9-17-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-6,10-15,23,26H,7-9,16-20H2,(H,27,29)/b15-14+/t23-/m0/s1 |
InChI Key |
OROFOUPCOTVAJQ-NSFRLNINSA-N |
Isomeric SMILES |
C1CCN(CCCNC(=O)C[C@H](NC1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
synonyms |
celacinnine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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